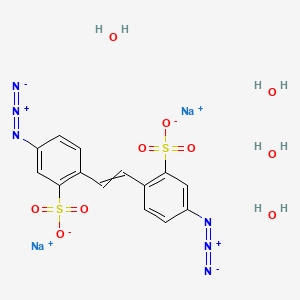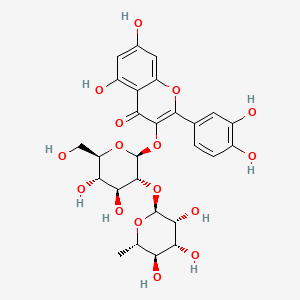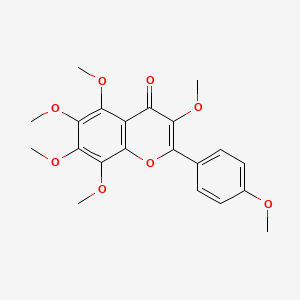![molecular formula C21H25NO5 B1649408 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 809231-57-0](/img/structure/B1649408.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid
Übersicht
Beschreibung
This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group . The Boc group is commonly used in peptide synthesis because it can be removed under mildly acidic conditions, which do not affect most other functional groups .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group attached to an amino group, a methoxy group attached to a biphenyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, solubility, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound can be used as a building block in the synthesis of various pharmaceutical drugs. Its structure, featuring a biphenyl moiety with a methoxy group, is often found in molecules with significant biological activity. The tert-butoxycarbonyl (Boc) group is commonly used in the protection of amines during peptide synthesis .
Chemical Synthesis
The compound can serve as an intermediate in organic synthesis. The Boc group is a standard protecting group that can be removed under mild acidic conditions without affecting other sensitive functional groups .
Environmental Science
As a stable organic compound, it could be studied for its environmental impact, particularly its biodegradation pathways. Understanding how such compounds break down in nature can inform the development of more eco-friendly materials .
Biochemistry
The compound’s tert-butoxycarbonyl group is relevant in biochemistry, especially in the study of enzyme-catalyzed reactions where it can act as a mimic of natural substrates or as a blocking group during enzyme assays .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis due to its unique chemical signature. It can help in the calibration of instruments or in the development of new analytical methods.
Each of these applications leverages the unique chemical structure of the compound, demonstrating its versatility in scientific research. The tert-butoxycarbonyl group’s role in protection and deprotection reactions is particularly noteworthy, as it is a fundamental technique in organic synthesis and peptide chemistry . The biphenyl core, with its planar and rigid structure, is also a valuable feature that can be exploited in various ways, from pharmaceuticals to materials science.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-[4-(4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-14-5-7-15(8-6-14)16-9-11-17(26-4)12-10-16/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKUFMXZFUCLN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703844 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid | |
CAS RN |
809231-57-0 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)


